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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143 Get Quote

DPM-1001 Trihydrochloride Technical Support
Center
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of

DPM-1001 trihydrochloride to aid in experimental design, troubleshooting, and data

interpretation. DPM-1001 is a potent, specific, and orally active non-competitive inhibitor of

protein-tyrosine phosphatase 1B (PTP1B) and a high-affinity copper chelator.[1][2]

Understanding its dual activities is critical for accurate experimental outcomes.

Quantitative Data Summary
The following table summarizes the known inhibitory and chelating activities of DPM-1001.
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Target/Ion Activity Type Parameter Value Notes

Protein-Tyrosine

Phosphatase 1B

(PTP1B)

Allosteric

Inhibition
IC₅₀ 100 nM

Potency is

improved with a

30-minute pre-

incubation.[2]

Copper (Cu²⁺) Chelation -
High Affinity &

Specificity

DPM-1001 is a

potent and highly

selective chelator

of copper.

Data on the selectivity of DPM-1001 against other protein tyrosine phosphatases, such as TC-

PTP, SHP1, and SHP2, are not readily available in the public domain. Researchers should

consider empirically determining the activity of DPM-1001 against these related phosphatases

if they are relevant to their experimental system.

Signaling Pathways and Mechanisms of Action
DPM-1001 has two well-defined primary mechanisms of action which can be considered "on-

target" but may produce unintended or "off-target" consequences depending on the research

context.

PTP1B Inhibition
DPM-1001 is a non-competitive, allosteric inhibitor of PTP1B.[2] PTP1B is a key negative

regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances

the phosphorylation of the insulin receptor and its downstream substrates, as well as Janus

kinase 2 (JAK2), a key component of the leptin signaling pathway. This leads to improved

glucose tolerance and insulin sensitivity.[2]
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DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Copper Chelation
DPM-1001 exhibits high specificity and affinity for copper ions. This property is being

investigated for the treatment of Wilson Disease, a genetic disorder characterized by toxic

copper accumulation. In a research setting, this potent copper chelation can affect the activity

of copper-dependent enzymes and processes.
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DPM-1001 chelates excess copper, which may affect metalloenzymes.

Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with DPM-1001.

Issue 1: Unexpected Effects on Non-PTP1B Signaling
Pathways
Question: I am observing modulation of a signaling pathway that is not directly regulated by

PTP1B. Could this be an off-target effect of DPM-1001?

Answer: Yes, this is possible. While DPM-1001 is reported to be a selective PTP1B inhibitor, its

activity against other protein tyrosine phosphatases (PTPs) with high structural homology to
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PTP1B, such as T-cell PTP (TC-PTP), SHP1, and SHP2, has not been widely published.

Inhibition of these phosphatases could explain effects on other signaling pathways.

Troubleshooting Steps:

Literature Review: Search for any known interactions between your pathway of interest and

other PTPs (e.g., TC-PTP, SHP1, SHP2).

In Vitro Selectivity Profiling: If possible, perform an in vitro phosphatase assay to directly

measure the inhibitory activity of DPM-1001 against purified TC-PTP, SHP1, and SHP2. This

will provide an IC₅₀ value for comparison with PTP1B.

Cellular Controls:

Use cell lines with known knockouts or knockdowns of PTP1B, TC-PTP, SHP1, or SHP2 to

determine which phosphatase is responsible for the observed effect.

Use a structurally unrelated PTP1B inhibitor as a control to see if the same off-target effect

is observed.

Dose-Response Analysis: Perform a dose-response experiment with DPM-1001. If the

unexpected effect occurs at a significantly higher concentration than that required for PTP1B

inhibition, it is more likely to be an off-target effect.

Issue 2: Altered Activity of Metalloenzymes or Cellular
Respiration
Question: My experiment involves a copper-dependent enzyme, and its activity is reduced in

the presence of DPM-1001. Is this related to the compound?

Answer: Yes, this is a likely consequence of DPM-1001's potent copper-chelating activity. By

sequestering intracellular copper, DPM-1001 can reduce the availability of this essential

cofactor for various metalloenzymes, including those involved in cellular respiration (e.g.,

cytochrome c oxidase).

Troubleshooting Steps:
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Copper Supplementation: Determine if the observed effect can be rescued by the addition of

exogenous copper to the cell culture medium or assay buffer. This would strongly suggest

that the effect is due to copper chelation.

Control Chelator: Use a well-characterized, cell-permeable copper chelator (e.g.,

neocuproine) as a positive control to see if it phenocopies the effects of DPM-1001.

Use a Non-Chelating Analog: If available, a structural analog of DPM-1001 that does not

chelate copper would be an ideal negative control to distinguish between PTP1B inhibition

and copper chelation effects.

Measure Intracellular Copper Levels: If feasible, directly measure intracellular copper

concentrations in the presence and absence of DPM-1001 to confirm that the compound is

depleting cellular copper.

Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay
(Colorimetric)
This protocol is for determining the in vitro inhibitory activity of DPM-1001 against PTP1B using

the chromogenic substrate p-nitrophenyl phosphate (pNPP).[3][4]
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Workflow for the in vitro PTP1B colorimetric assay.
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Materials:

Recombinant human PTP1B enzyme

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

Substrate: p-nitrophenyl phosphate (pNPP)

DPM-1001 trihydrochloride

Stop Solution: 1 M NaOH

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of DPM-1001 in Assay Buffer. Include a vehicle control (e.g., DMSO).

Add 2 µL of the DPM-1001 dilutions or vehicle to the appropriate wells of the 96-well plate.

Add 48 µL of PTP1B enzyme solution (at the desired concentration) to each well.

Pre-incubate the plate at 37°C for 15-30 minutes.

Initiate the reaction by adding 50 µL of pNPP substrate solution.

Incubate at 37°C for 30 minutes (ensure the reaction is in the linear range).

Stop the reaction by adding 50 µL of 1 M NaOH.

Measure the absorbance at 405 nm.

Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC₅₀

value by fitting the data to a dose-response curve.
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Protocol 2: Copper Chelation Assay
(Spectrophotometric)
This protocol describes a method to assess the copper-chelating activity of DPM-1001 using

the chromogenic indicator pyrocatechol violet (PCV).[5][6]

Materials:

DPM-1001 trihydrochloride

Copper (II) sulfate (CuSO₄)

Pyrocatechol violet (PCV)

Buffer: 50 mM Sodium Acetate (pH 6.0)

96-well microplate

Microplate reader

Procedure:

Prepare solutions of DPM-1001 at various concentrations in the assay buffer.

In a 96-well plate, add 10 µL of the DPM-1001 sample or buffer (for control).

Add 280 µL of sodium acetate buffer.

Add 10 µL of CuSO₄ solution (e.g., 200 µM final concentration).

Initiate the colorimetric reaction by adding 6 µL of PCV solution (e.g., 4 mM stock).

Mix well and incubate at room temperature for 10-20 minutes.

Measure the absorbance at 632 nm.

The chelating activity is determined by the reduction in absorbance in the presence of DPM-

1001 compared to the control without the chelator.
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Calculation: Copper Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where

A_control is the absorbance of the solution with CuSO₄ and PCV but without DPM-1001, and

A_sample is the absorbance with DPM-1001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b11934143?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/PTP1B_IN_14_Enzymatic_Assays_A_Technical_Support_Center.pdf
https://www.medchemexpress.com/dpm-1001.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PTP1B_IN_1_In_Vitro_Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010085/
https://bio-protocol.org/exchange/minidetail?id=10521266&type=30
https://bio-protocol.org/exchange/minidetail?id=9270656&type=30
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-off-target-effects-to-consider
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-off-target-effects-to-consider
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-off-target-effects-to-consider
https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-off-target-effects-to-consider
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11934143?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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